molecular formula C8H9NO3 B14713717 2-Hydroxy-4-methoxybenzaldehyde oxime

2-Hydroxy-4-methoxybenzaldehyde oxime

Cat. No.: B14713717
M. Wt: 167.16 g/mol
InChI Key: ATFODDSTBAAFER-WEVVVXLNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Hydroxy-4-methoxybenzaldehyde oxime is a chemical compound derived from 2-Hydroxy-4-methoxybenzaldehyde This compound is known for its potential applications in various fields, including chemistry, biology, and medicine

Preparation Methods

The synthesis of 2-Hydroxy-4-methoxybenzaldehyde oxime typically involves the reaction of 2-Hydroxy-4-methoxybenzaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction is carried out in an aqueous or alcoholic medium at a controlled temperature. The product is then purified through recrystallization or other suitable methods.

Chemical Reactions Analysis

2-Hydroxy-4-methoxybenzaldehyde oxime undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding nitroso compounds.

    Reduction: Reduction reactions can convert it into amines.

    Substitution: It can undergo nucleophilic substitution reactions, especially at the hydroxyl group. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-Hydroxy-4-methoxybenzaldehyde oxime has several scientific research applications:

    Chemistry: It is used in the synthesis of Schiff base ligands and other complex organic molecules.

    Biology: It has been studied for its potential as a tyrosinase inhibitor, which could have implications in the treatment of hyperpigmentation disorders.

    Medicine: Research has explored its potential antifungal and antibacterial properties, making it a candidate for developing new antimicrobial agents.

    Industry: It is used in the production of various chemical intermediates and as a building block for more complex compounds.

Mechanism of Action

The mechanism of action of 2-Hydroxy-4-methoxybenzaldehyde oxime involves its interaction with specific molecular targets. For instance, as a tyrosinase inhibitor, it binds to the active site of the enzyme, preventing the conversion of tyrosine to melanin. This action can help in reducing pigmentation. Its antifungal and antibacterial effects are attributed to its ability to disrupt cell membranes and inhibit essential enzymatic pathways in microorganisms.

Comparison with Similar Compounds

2-Hydroxy-4-methoxybenzaldehyde oxime can be compared with other similar compounds such as:

    Vanillin: An isomer with a similar structure but different functional groups.

    2-Hydroxy-5-methoxybenzaldehyde: Another isomer with the hydroxyl and methoxy groups in different positions.

    Isovanillin: A compound with a similar structure but different chemical properties. The uniqueness of this compound lies in its specific functional groups and their positions, which confer distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C8H9NO3

Molecular Weight

167.16 g/mol

IUPAC Name

2-[(E)-hydroxyiminomethyl]-5-methoxyphenol

InChI

InChI=1S/C8H9NO3/c1-12-7-3-2-6(5-9-11)8(10)4-7/h2-5,10-11H,1H3/b9-5+

InChI Key

ATFODDSTBAAFER-WEVVVXLNSA-N

Isomeric SMILES

COC1=CC(=C(C=C1)/C=N/O)O

Canonical SMILES

COC1=CC(=C(C=C1)C=NO)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.